

Geissospermine IUPAC name and CAS number

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Compound of Interest		
Compound Name:	Geissospermine [MI]	
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An In-Depth Technical Guide to Geissospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole alkaloid naturally occurring in the bark of the South American tree Geissospermum vellosii.[1] This technical guide provides a comprehensive overview of Geissospermine, including its chemical identifiers, physicochemical properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Chemical Identification and Properties

Geissospermine is a structurally intricate molecule with the chemical formula C40H48N4O3.[1] Its identity is well-established through its unique CAS Registry Number and systematic IUPAC name.

- IUPAC Name: methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1¹,8.0²,7.0¹⁶,1⁹.0¹²,2¹]henicosa-2,4,6-trien-9-yl]acetate[2]
- CAS Number: 427-01-0[1][2][3][4]

Physicochemical Data



A summary of the key quantitative data for Geissospermine is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Reference(s)
Molecular Formula	C40H48N4O3	[1][2][4]
Molecular Weight	632.83 g/mol	[1][2]
Melting Point	213-214 °C (decomposes)	[1][3]
Optical Rotation	$[\alpha]D^{20}$ -101° (in ethanol)	[1]
UV Absorption Maxima (in Methanol)	251 nm (log ϵ 4.10), 285 nm (log ϵ 3.91), 293 nm (log ϵ 3.90)	[1]

Biological Activity: Acetylcholinesterase Inhibition

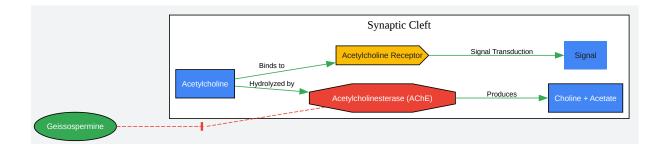
The primary pharmacological activity of Geissospermine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] [7] By inhibiting AChE, Geissospermine increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism of significant interest in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.[5][8]

Molecular docking studies have suggested a plausible binding mode for Geissospermine within the active site of acetylcholinesterase. These in silico analyses indicate that Geissospermine may form hydrogen bonds with key amino acid residues, including Ser200 and His440, which are part of the catalytic triad of the enzyme.[5] Additionally, hydrophobic and π - π stacking interactions with residues like Phe330 and Trp84 may further stabilize the binding of Geissospermine in the active site.[5]

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the inhibitory effect of Geissospermine on the acetylcholinesterase signaling pathway.





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Inhibition of Acetylcholinesterase by Geissospermine.

Experimental ProtocolsIsolation of Geissospermine

Geissospermine is naturally sourced from the bark of Geissospermum vellosii.[1] A general procedure for its isolation involves the following conceptual steps:

- Extraction: The dried and powdered bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of alkaloids.
- Acid-Base Partitioning: The crude extract is then submitted to an acid-base fractionation
 process to separate the alkaloidal components from other plant metabolites. This typically
 involves dissolving the extract in an acidic aqueous solution, followed by washing with an
 organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified,
 and the alkaloids are extracted into an immiscible organic solvent.
- Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Geissospermine.



 Characterization: The structure and purity of the isolated Geissospermine are confirmed by spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with reference data.[9]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of Geissospermine on acetylcholinesterase can be determined using a colorimetric method based on the Ellman's reagent.[10][11]

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
- Phosphate buffer (pH 8.0)
- Geissospermine test solution (at various concentrations)
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add 140 μL of phosphate buffer (0.1 M, pH 8.0) to each well.
- Add 10 μ L of the Geissospermine test solution to the sample wells. For the control wells, add 10 μ L of the solvent used to dissolve the Geissospermine.
- Add 10 μL of the AChE enzyme solution to all wells except the blank.
- Incubate the plate at 25°C for 10 minutes.
- Following incubation, add 10 μL of the DTNB solution to each well.
- Initiate the reaction by adding 10 μL of the ATCI substrate solution to each well.



- Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and after 10 minutes of incubation at room temperature.
- The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

Geissospermine is a promising natural product with well-defined chemical properties and a demonstrated ability to inhibit acetylcholinesterase. Its complex structure and biological activity make it a compelling candidate for further investigation in the context of drug discovery, particularly for neurodegenerative diseases. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in this area.

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